
1,3-Diphenyl-2-propylpropane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diphenyl-2-propylpropane-1,3-dione, also known as dibenzoylmethane, is an organic compound with the molecular formula C15H12O2. It is a diketone, meaning it contains two ketone groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Diphenyl-2-propylpropane-1,3-dione can be synthesized through several methods. One common method involves the Claisen condensation of benzaldehyde with acetophenone, followed by cyclization and subsequent oxidation . The reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diphenyl-2-propylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups to alcohols or other reduced forms.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1,3-Diphenyl-2-propylpropane-1,3-dione has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1,3-diphenyl-2-propylpropane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. For example, its antioxidant activity is attributed to its ability to donate electrons and neutralize free radicals . In biological systems, it may inhibit lipid peroxidation and protect cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diphenyl-1,3-propanedione: Similar in structure but with different substituents, leading to variations in reactivity and applications.
1,3-Diphenyl-2-propanone: Another related compound with distinct chemical properties and uses.
Uniqueness
1,3-Diphenyl-2-propylpropane-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
59875-95-5 |
|---|---|
Molekularformel |
C18H18O2 |
Molekulargewicht |
266.3 g/mol |
IUPAC-Name |
1,3-diphenyl-2-propylpropane-1,3-dione |
InChI |
InChI=1S/C18H18O2/c1-2-9-16(17(19)14-10-5-3-6-11-14)18(20)15-12-7-4-8-13-15/h3-8,10-13,16H,2,9H2,1H3 |
InChI-Schlüssel |
GNBZTZIQUDUQPO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


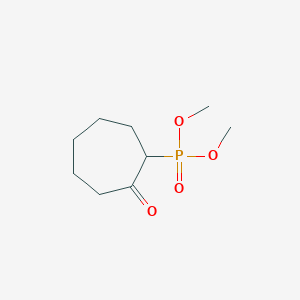
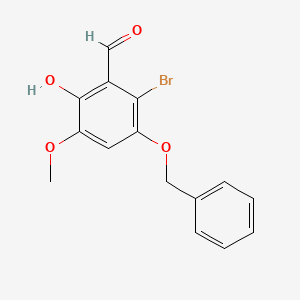
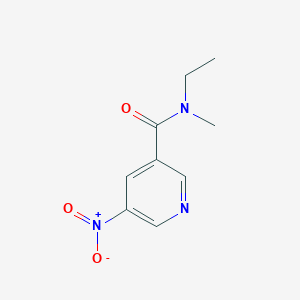
![2-[(2S)-2-pyridin-3-ylpiperidin-1-yl]acetonitrile](/img/structure/B14613439.png)
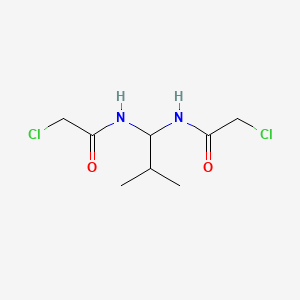
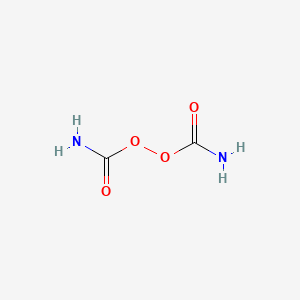

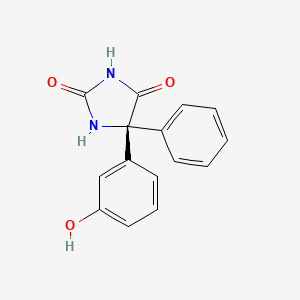
![1H-Imidazole, 1-[2-(4-bromophenyl)hexyl]-](/img/structure/B14613477.png)
![Pyridine, 2-[[(2-bromo-5-methoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14613478.png)
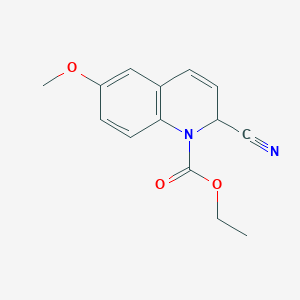
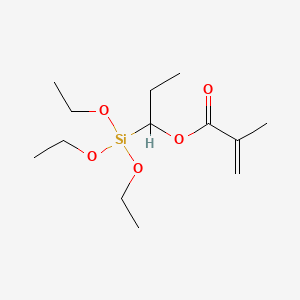
![1-[Ethyl(phenyl)carbamoyl]pyridin-1-ium chloride](/img/structure/B14613496.png)
![1-Diazonio-4-[methoxy(phenyl)phosphoryl]but-1-en-2-olate](/img/structure/B14613498.png)
